molecular formula C10H11NO3 B8504123 (5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No. B8504123
M. Wt: 193.20 g/mol
InChI Key: NDNBNEVGGLNRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-nitro-2,3-dihydro-1H-inden-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-nitro-2,3-dihydro-1H-inden-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C10H11NO3/c12-6-7-3-8-1-2-10(11(13)14)5-9(8)4-7/h1-2,5,7,12H,3-4,6H2

InChI Key

NDNBNEVGGLNRDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

BH3-DMS (10 M, 1.30 mL, 13.0 mmol) was added to a stirred solution of acid 119 (2.07 g, 10.0 mmol) in dry THF (30 mL) at 20° C. under N2 and the mixture was stirred at 20° C. for 30 min. The reaction was quenched with MeOH and the solvent evaporated to give a brown oil which was purified by chromatography, eluting with a gradient (0-20%) of EtOAc/pet. ether, to give alcohol 120 (1.13 g, 59%) as an oil: 1H NMR δ 8.01-8.07 (m, 2H, H-4, H-6), 7.32 (d, J=8.0 Hz, 1H, H-7), 3.68 (d, J=5.8 Hz, 2H, CH2O), 3.09-3.20 (m, 2H, CH2), 2.76-2.91 (m, 3H, CH2, CH); HRMS calcd for C10H11NO3 (M+) m/z 193.0739, found 193.0733.
[Compound]
Name
BH3-DMS
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
59%

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